
1-(2-Bromo-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone is an organic compound with a complex structure that includes bromine, methoxy groups, and trifluoromethyl groups
Métodos De Preparación
The synthesis of 1-(2-Bromo-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone typically involves several steps:
Starting Materials: The synthesis begins with 2-bromo-3,4-dimethoxybenzene and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under anhydrous conditions with a suitable catalyst, often in the presence of a base such as pyridine.
Industrial Production: Industrial methods may involve continuous flow reactors to optimize yield and purity, ensuring scalability for large-scale production.
Análisis De Reacciones Químicas
1-(2-Bromo-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines). Reactions are often conducted under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products: The major products depend on the type of reaction, such as alcohols from reduction or substituted derivatives from nucleophilic substitution.
Aplicaciones Científicas De Investigación
1-(2-Bromo-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the development of specialty chemicals and materials, including polymers and advanced coatings.
Mecanismo De Acción
The mechanism by which 1-(2-Bromo-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways.
Pathways Involved: It may affect signal transduction pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.
Comparación Con Compuestos Similares
1-(2-Bromo-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 2-bromo-3,4-dimethoxyphenylacetonitrile and 2-bromo-3,4-dimethoxyphenylacetyl chloride share structural similarities.
Uniqueness: The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and stability, distinguishing it from its analogs.
Propiedades
Fórmula molecular |
C10H8BrF3O3 |
|---|---|
Peso molecular |
313.07 g/mol |
Nombre IUPAC |
1-(2-bromo-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H8BrF3O3/c1-16-6-4-3-5(7(11)8(6)17-2)9(15)10(12,13)14/h3-4H,1-2H3 |
Clave InChI |
MCMRGMWFNLBMSZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)C(=O)C(F)(F)F)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


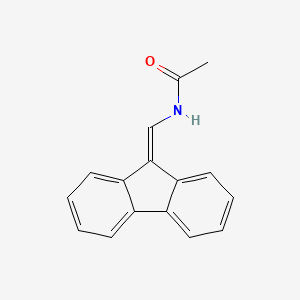
![(6-Chloro-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13131966.png)
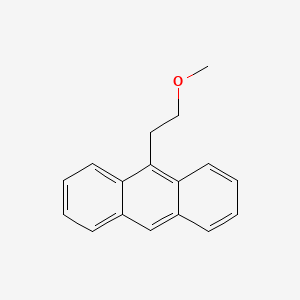
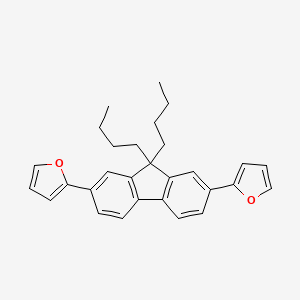




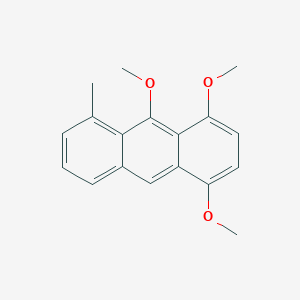
![N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B13132015.png)
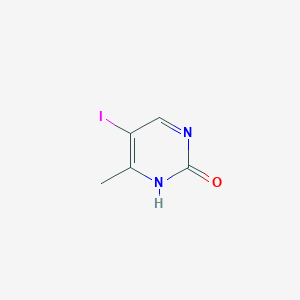
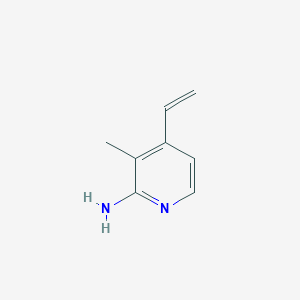
![(E)-2,2'-dibromo-4,4'-bis(2-hexyldecyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B13132029.png)

